molecular formula C14H19NO3 B8387676 3-Benzoylamino-2-methyl-butyric acid, ethyl ester

3-Benzoylamino-2-methyl-butyric acid, ethyl ester

Cat. No. B8387676
M. Wt: 249.30 g/mol
InChI Key: RNYXCXCBQDFANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501782B2

Procedure details

To ethyl 3-benzamido-2-methylbutanoate (0.08 g, 0.321 mmol) in MeOH (2 mL) and water (1.000 mL) was added lithium hydroxide (0.015 g, 0.642 mmol) at RT. Contents heated at 60° C. for 1.5 h. The reaction mixture was concentrated and partitioned between dichloromethane (10 mL) and 1N HCl (5 mL). The dichloromethane layer is washed with brine (10 mL), dried overt sodium sulfate and concentrated to yield the title compound (0.055 g, 0.249 mmol, 77% yield) as a foamy solid, which was used as such for the subsequent step without further purification. MS (ESI) m/z 222.16 (M+H)+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]([CH3:18])[CH:11]([CH3:17])[C:12]([O:14]CC)=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O>[C:1]([NH:9][CH:10]([CH3:18])[CH:11]([CH3:17])[C:12]([OH:14])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(C(C(=O)OCC)C)C
Name
Quantity
0.015 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (10 mL) and 1N HCl (5 mL)
WASH
Type
WASH
Details
The dichloromethane layer is washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overt sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(C(C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.249 mmol
AMOUNT: MASS 0.055 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.